REACTION_SMILES
|
[Br:1][c:2]1[cH:3][c:4]([CH2:8][N:9]([C:10]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:16])[C:17]([O:18][C:19]([CH3:20])([CH3:21])[CH3:22])=[O:23])[cH:5][n:6][cH:7]1.[CH3:34][OH:35].[Cl:31][CH2:32][Cl:33].[OH:24][C:25]([C:26]([F:27])([F:28])[F:29])=[O:30]>>[Br:1][c:2]1[cH:3][c:4]([CH2:8][NH2:9])[cH:5][n:6][cH:7]1
|
Name
|
CC(C)(C)OC(=O)N(Cc1cncc(Br)c1)C(=O)OC(C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N(Cc1cncc(Br)c1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
NCc1cncc(Br)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |